molecular formula C24H23N3O3 B2638207 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea CAS No. 1203116-76-0

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

Cat. No. B2638207
CAS RN: 1203116-76-0
M. Wt: 401.466
InChI Key: PXGHROCTLQJRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea, also known as BTMQ, is a chemical compound that has been extensively studied in scientific research. It is a urea derivative that has shown promising results in various biological and pharmacological applications.

Scientific Research Applications

1. Antiproliferative Activities

A study by Perković et al. (2016) explored novel compounds related to the chemical structure , particularly focusing on their antiproliferative screening against various cancer cell lines. They discovered that some derivatives showed moderate to strong antiproliferative effects, particularly against breast carcinoma MCF-7 cell line, suggesting potential application in cancer treatment research (Perković et al., 2016).

2. Antimicrobial Activity

In the field of antimicrobial research, a compound synthesized using a similar structural framework demonstrated strong antimicrobial activity in in vitro susceptibility assays. This indicates the potential of such compounds in developing new antimicrobial agents (Perković et al., 2016).

3. Synthesis and Structural Analysis

Research by Pinilla et al. (2012) focused on the synthesis and molecular characterization of a derivative with a similar structural motif. They provided valuable insights into the X-ray powder diffraction patterns and molecular characterization, which can be essential for further applications in material science or pharmaceutical research (Pinilla et al., 2012).

4. Potential Neuroprotective Agents

In the search for neuroprotective agents, compounds with the tetrahydroisoquinoline moiety, closely related to the compound , have been identified as potential candidates. This suggests the possibility of exploring similar compounds for neuroprotection, particularly in conditions like Parkinson's disease (Redda et al., 2010).

5. Receptor Antagonist Research

In pharmacological research, isoquinoline and quinazoline urea derivatives have shown binding affinity to human adenosine A(3) receptors. This highlights the potential of similar compounds in developing receptor antagonists with clinical implications, especially in areas like neurology and oncology (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-21-13-11-19(12-14-21)25-24(29)26-20-10-9-17-8-5-15-27(22(17)16-20)23(28)18-6-3-2-4-7-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGHROCTLQJRFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.